N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that features a piperidine ring, a pyridine ring, and a cyclopropanesulfonamide group. Compounds containing piperidine and pyridine rings are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Properties
Molecular Formula |
C14H21N3O2S |
|---|---|
Molecular Weight |
295.40 g/mol |
IUPAC Name |
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-11-4-2-6-14(15-11)17-9-3-5-12(10-17)16-20(18,19)13-7-8-13/h2,4,6,12-13,16H,3,5,7-10H2,1H3 |
InChI Key |
OHFAGVGJGDUYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts and solvents, are crucial for optimizing yield and purity .
Chemical Reactions Analysis
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings. Common reagents and conditions for these reactions include specific temperatures, pressures, and solvents to ensure the desired products are formed
Scientific Research Applications
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine and pyridine rings are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be compared with other piperidine and pyridine derivatives:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Used for its antiviral and anticancer effects.
Berberine: Known for its antimicrobial and antidiabetic properties.
Tetrandine: Exhibits anti-inflammatory and anticancer activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
